molecular formula C16H17NO2 B8179734 1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone

1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone

Cat. No.: B8179734
M. Wt: 255.31 g/mol
InChI Key: QRRHYZBXANGMEY-UHFFFAOYSA-N
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Description

1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone is an organic compound with the molecular formula C16H17NO2. It is known for its unique structure, which includes a dimethylamino group attached to a phenoxyphenyl moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone typically involves the reaction of 4-(dimethylamino)phenol with 4-bromophenyl ethanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromine-substituted carbon, leading to the formation of the desired product. Common reagents used in this synthesis include potassium carbonate (K2CO3) as a base and dimethylformamide (DMF) as a solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), converting the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted phenoxyphenyl ethanones

Scientific Research Applications

1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The phenoxyphenyl moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone can be compared with other similar compounds, such as:

    1-[4-(Dimethylamino)phenyl]ethanone: Lacks the phenoxy group, which may result in different chemical and biological properties.

    4′-Aminoacetophenone: Contains an amino group instead of a dimethylamino group, leading to variations in reactivity and biological activity.

    4′-Acetamidoacetophenone:

The uniqueness of this compound lies in its combination of the dimethylamino and phenoxyphenyl groups, which confer distinct chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

1-[4-[4-(dimethylamino)phenoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12(18)13-4-8-15(9-5-13)19-16-10-6-14(7-11-16)17(2)3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRHYZBXANGMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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